

Propargyl-PEG4-methylamine: A Versatile Bifunctional Linker for Chemical Biology

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-methylamine is a heterobifunctional linker molecule that has emerged as a powerful tool in the field of chemical biology. Its unique architecture, featuring a terminal alkyne (propargyl group) and a primary methylamine, connected by a flexible tetraethylene glycol (PEG4) spacer, enables the precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of the key features of **Propargyl-PEG4-methylamine**, its applications, and detailed protocols for its use.

The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is renowned for its high efficiency, selectivity, and biocompatibility. The methylamine group, on the other hand, readily participates in reactions with carboxylic acids, activated esters (such as NHS esters), and carbonyls to form stable amide bonds.[2][3] The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the aggregation of the resulting conjugates, making it particularly suitable for biological applications.[3][4] These properties have led to the widespread adoption of **Propargyl-PEG4-methylamine** in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]

Core Features and Properties



Propargyl-PEG4-methylamine is a versatile linker with well-defined chemical and physical properties that make it ideal for a range of bioconjugation applications.

Chemical Structure

The fundamental structure of **Propargyl-PEG4-methylamine** consists of three key components:

- Propargyl Group: A terminal alkyne that enables highly efficient and specific conjugation to azide-containing molecules via CuAAC (click chemistry).[1]
- PEG4 Spacer: A tetraethylene glycol chain that imparts hydrophilicity, enhances solubility in aqueous media, and provides a flexible linkage between conjugated molecules.[3][4]
- Methylamine Group: A primary amine that can be readily coupled to carboxylic acids, activated NHS esters, or carbonyl compounds to form stable amide bonds.[2][3]

Physicochemical Properties

A summary of the key quantitative data for **Propargyl-PEG4-methylamine** is presented in the table below.

Property	Value	References
Molecular Formula	C12H23NO4	[8][9]
Molecular Weight	245.32 g/mol	[8][10]
Appearance	Colorless to light yellow liquid	[4]
Purity	≥95% - 98%	[9]
Solubility	Soluble in Water, DMSO, DMF, DCM	[8][11][12]
Storage Conditions	Store at -20°C, protect from light. In solvent: -80°C for up to 6 months.	[4][11]



Key Applications in Chemical Biology

The unique bifunctional nature of **Propargyl-PEG4-methylamine** makes it a valuable linker in several cutting-edge areas of chemical biology and drug development.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] **Propargyl-PEG4-methylamine** is an ideal linker for PROTAC synthesis, connecting a ligand for the target protein to a ligand for the E3 ligase.[5][13] The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic agent.[14] **Propargyl-PEG4-methylamine** can be used to conjugate the cytotoxic payload to the antibody.[7] For instance, the methylamine group can be acylated with a drug-containing carboxylic acid, and the propargyl group can then be attached to an azide-modified antibody via click chemistry. The hydrophilic PEG spacer can help to improve the pharmacokinetic properties of the ADC.

Bioconjugation and Surface Modification

The dual reactivity of **Propargyl-PEG4-methylamine** allows for the straightforward conjugation of a wide range of biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces.[1][4] For example, a protein can be modified with an NHS ester that reacts with the methylamine group of the linker. The resulting propargylated protein can then be "clicked" onto a surface or another biomolecule functionalized with an azide group.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Propargyl-PEG4-methylamine**.



Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of a **Propargyl-PEG4-methylamine**-modified molecule to an azide-containing molecule.

Materials:

- Propargyl-PEG4-methylamine-functionalized molecule
- Azide-containing molecule
- Copper(II) sulfate (CuSO₄)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
- Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
- Solvent (e.g., DMSO, DMF, or water)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of the Propargyl-PEG4-methylamine-functionalized molecule in a suitable solvent.
 - Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 100 mM stock solution of THPTA in water.
- Reaction Setup:



- In a microcentrifuge tube, combine the Propargyl-PEG4-methylamine-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the degassed buffer.
- Add the THPTA solution to the reaction mixture (final concentration of 1-5 mM).
- Add the CuSO₄ solution to the reaction mixture (final concentration of 0.1-1 mM).
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of 5-10 mM).
- Reaction and Monitoring:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.
- Purification:
 - Upon completion, the reaction mixture can be purified by size-exclusion chromatography, reverse-phase HPLC, or other appropriate chromatographic techniques to isolate the desired conjugate.

Protocol 2: Amide Bond Formation with an NHS Ester

This protocol outlines the procedure for conjugating **Propargyl-PEG4-methylamine** to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

- Propargyl-PEG4-methylamine
- NHS ester-functionalized molecule
- Aprotic solvent (e.g., DMF or DMSO)
- Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0, for aqueous reactions)



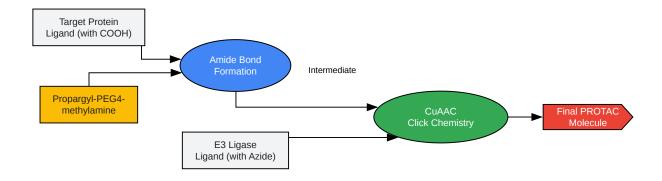
Procedure:

- Preparation of Reactants:
 - Dissolve the NHS ester-functionalized molecule in the chosen aprotic solvent or reaction buffer to a final concentration of 1-10 mg/mL.
 - Dissolve Propargyl-PEG4-methylamine (1.5-2 equivalents) in the same solvent or buffer.
- Reaction Setup:
 - Add the Propargyl-PEG4-methylamine solution to the solution of the NHS esterfunctionalized molecule.
 - If using an aprotic solvent, add the tertiary amine base (2-3 equivalents) to the reaction mixture to act as a proton scavenger.
- Reaction and Monitoring:
 - Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
 - Monitor the progress of the reaction by TLC, LC-MS, or HPLC to confirm the consumption of the starting material.
- Purification:
 - Once the reaction is complete, the desired product can be purified from excess reagents and byproducts using appropriate chromatographic methods such as silica gel chromatography or reverse-phase HPLC.

Visualizing Workflows with Graphviz

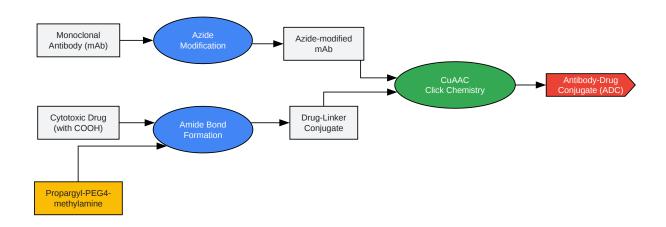
The following diagrams illustrate the logical flow of key applications involving **Propargyl-PEG4-methylamine**.





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PROTAC Synthesis Workflow



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Antibody-Drug Conjugate (ADC) Synthesis Workflow

Conclusion

Propargyl-PEG4-methylamine is a highly valuable and versatile tool for researchers in chemical biology and drug development. Its well-defined structure, combining the robust reactivity of a propargyl group for click chemistry and a methylamine for amide bond formation



with the beneficial properties of a PEG spacer, enables the efficient synthesis of complex biomolecular conjugates. The applications in PROTAC and ADC development highlight its significance in advancing therapeutic strategies. The protocols and workflows provided in this guide offer a practical framework for the successful implementation of **Propargyl-PEG4-methylamine** in a variety of research settings.

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